molecular formula C12H11ClN6O2S B15054741 4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride

4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride

Cat. No.: B15054741
M. Wt: 338.77 g/mol
InChI Key: VTCVNCNIRKZENW-UHFFFAOYSA-N
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Description

4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride is a complex organic compound featuring a pyrazolo-triazine scaffold. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of 3(5)-aminopyrazoles to form the pyrazolo-triazine core . The reaction conditions often require controlled temperatures and the use of solvents like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as HPLC and NMR, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

Molecular Formula

C12H11ClN6O2S

Molecular Weight

338.77 g/mol

IUPAC Name

4-[(1,3-dimethylpyrazolo[4,3-e][1,2,4]triazin-5-yl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C12H11ClN6O2S/c1-7-10-11(19(2)18-7)16-17-12(15-10)14-8-3-5-9(6-4-8)22(13,20)21/h3-6H,1-2H3,(H,14,15,17)

InChI Key

VTCVNCNIRKZENW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=N2)NC3=CC=C(C=C3)S(=O)(=O)Cl)C

Origin of Product

United States

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